4-(BENZENESULFONYL)-2-(FURAN-2-YL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE
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Overview
Description
4-(BENZENESULFONYL)-2-(FURAN-2-YL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE is a heterocyclic compound that features a unique combination of functional groups, including a furan ring, a phenylsulfonyl group, a pyrrolidine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-2-(FURAN-2-YL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. For example, a precursor with a furan ring and a phenylsulfonyl group can undergo cyclization under acidic or basic conditions to form the oxazole ring. The pyrrolidine ring can be introduced through a subsequent reaction, such as a nucleophilic substitution or a ring-closing reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-2-(FURAN-2-YL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group under suitable conditions.
Substitution: The oxazole ring can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the phenylsulfonyl group may produce phenylthiol derivatives .
Scientific Research Applications
4-(BENZENESULFONYL)-2-(FURAN-2-YL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: It has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-2-(FURAN-2-YL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with furan, oxazole, or pyrrolidine rings, such as:
- 2-(2-Furyl)pyrrole
- 2-(2-Thienyl)pyrrole
- 2-(Phenylsulfonyl)oxazole .
Uniqueness
What sets 4-(BENZENESULFONYL)-2-(FURAN-2-YL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-5-pyrrolidin-1-yl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-24(21,13-7-2-1-3-8-13)16-17(19-10-4-5-11-19)23-15(18-16)14-9-6-12-22-14/h1-3,6-9,12H,4-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMJXDKJFMVLIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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